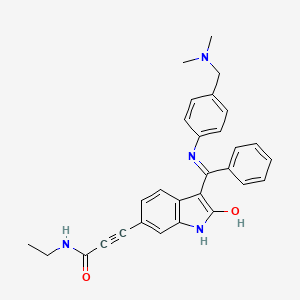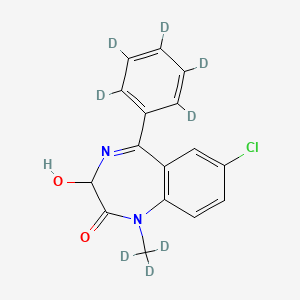
Resolvin D1 methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Resolvin D1 methyl ester is a derivative of Resolvin D1, a lipid mediator biosynthesized from docosahexaenoic acid. Resolvins are part of a family of specialized pro-resolving mediators that play a crucial role in resolving inflammation. This compound is a methyl ester version of the free acid, which may act as a lipophilic prodrug form, altering its distribution and pharmacokinetic properties .
準備方法
Synthetic Routes and Reaction Conditions: Resolvin D1 is produced physiologically from the sequential oxygenation of docosahexaenoic acid by 15- and 5-lipoxygenase . The methyl ester form is synthesized by esterification of the free acid form of Resolvin D1. This involves the reaction of Resolvin D1 with methanol in the presence of an acid catalyst, typically sulfuric acid, under reflux conditions.
Industrial Production Methods: Industrial production of Resolvin D1 methyl ester involves large-scale esterification processes. The process begins with the extraction of docosahexaenoic acid from marine sources, followed by its conversion to Resolvin D1 through enzymatic reactions. The final step involves esterification to produce this compound, which is then purified using chromatographic techniques .
化学反応の分析
Types of Reactions: Resolvin D1 methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated derivatives.
Reduction: It can be reduced to form dehydro derivatives.
Substitution: It can undergo substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide can be used for ester hydrolysis.
Major Products:
Oxidation: Hydroxylated resolvins.
Reduction: Dehydro resolvins.
Substitution: Free acid form of Resolvin D1.
科学的研究の応用
Resolvin D1 methyl ester has a wide range of scientific research applications:
Chemistry: Used as a model compound to study lipid mediator pathways and their synthetic analogs.
Biology: Investigated for its role in resolving inflammation and promoting tissue regeneration.
Industry: Utilized in the development of anti-inflammatory drugs and supplements.
作用機序
Resolvin D1 methyl ester exerts its effects by interacting with specific receptors on cell surfaces, such as the formyl peptide receptor 2 (FPR2). It activates these receptors, leading to the inhibition of pro-inflammatory signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This results in the reduction of inflammatory cytokine production and the promotion of resolution of inflammation .
類似化合物との比較
Resolvin D2: Another lipid mediator derived from docosahexaenoic acid with similar anti-inflammatory properties.
Maresin 1: A specialized pro-resolving mediator involved in tissue regeneration and inflammation resolution.
Lipoxin A4: A lipid mediator that also plays a role in resolving inflammation.
Uniqueness: Resolvin D1 methyl ester is unique due to its specific receptor interactions and its ability to act as a prodrug, enhancing its pharmacokinetic properties. Its methyl ester form allows for better distribution and stability compared to its free acid form .
特性
IUPAC Name |
methyl (4Z,7S,8R,9E,11E,13Z,15E,17S,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c1-3-4-10-15-20(24)16-11-7-5-6-8-12-17-21(25)22(26)18-13-9-14-19-23(27)28-2/h4-13,16-17,20-22,24-26H,3,14-15,18-19H2,1-2H3/b7-5-,8-6+,10-4-,13-9-,16-11+,17-12+/t20-,21+,22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKVAFWBFGABJN-ZXQGQRHTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)OC)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](C/C=C\CCC(=O)OC)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4S,6Z,9S,10R,12E)-8,9,10,18-tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one](/img/structure/B10764703.png)

![3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide](/img/structure/B10764712.png)


![4-hydroxy-5,6-dimethoxy-3-[(2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one](/img/structure/B10764739.png)
![2-Amino-8-((4-chlorophenyl)thio)-9-((4aR,6R,7R,7aS)-7-hydroxy-2-mercapto-2-oxidotetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3,9-dihydro-6H-purin-6-one](/img/structure/B10764743.png)
![3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B10764753.png)
![2-[[2-[[1-[14-Chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-methylpent-2-enoyl]amino]but-2-enedioic acid](/img/structure/B10764769.png)

![(3-Aminopiperidin-1-yl)-[1-methyl-2-(1-methylindol-2-yl)benzimidazol-5-yl]methanone;2,2,2-trifluoroacetic acid](/img/structure/B10764791.png)
![(3E,5E,7R,8S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B10764795.png)
![(1S,3R,5E,7E,12R,13S,15R,16R,17R,19R,23S,25R,27E,29E,34R,35S,37R,38R,39R,41R)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10764798.png)
![(E)-2-[[(E)-2-[[(2S)-1-[(3R,4S,7S,10R,11R)-14-chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-methylpent-2-enoyl]amino]but-2-enedioic acid](/img/structure/B10764802.png)
